Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile
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Overview
Description
Spiro[bicyclo[310]hexane-2,2’-oxirane]-3’-carbonitrile is a unique organic compound characterized by its spirocyclic structure This compound features a bicyclo[310]hexane ring system fused with an oxirane (epoxide) ring and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile typically involves the annulation of cyclopropenes with aminocyclopropanes. This method employs an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields and high diastereoselectivity . The reaction conditions are mild, and the process is efficient, making it suitable for the preparation of various derivatives.
Industrial Production Methods
While specific industrial production methods for spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential as an antitumor agent and other therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile involves its interaction with molecular targets through its reactive functional groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with biological molecules. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]: Similar spirocyclic structure but with a different ring system.
Spiro[bicyclo[2.2.2]octane-2,2’-bicyclo[3.1.0]hexane]: Features a more complex spirocyclic framework.
Uniqueness
Spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile is unique due to its combination of a bicyclo[3.1.0]hexane ring, an oxirane ring, and a carbonitrile group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Biological Activity
Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H9NO
- Molecular Weight : 135.16 g/mol
- CAS Number : 1849312-76-0
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of spiro compounds, including this compound, against various cancer cell lines. The following table summarizes the findings from cytotoxicity assays:
Cell Line | IC50 (µg/mL) | Selectivity Index |
---|---|---|
Human Erythroleukemia (K562) | 4 ± 0.2 | 5 |
Cervical Carcinoma (HeLa) | 12 ± 2 | 3 |
Acute T Cell Leukemia (Jurkat) | 6 ± 1 | 4 |
Melanoma (Sk-mel-2) | 10 ± 1 | 2 |
Breast Cancer (MCF-7) | >20 | - |
These results indicate that this compound exhibits significant antiproliferative activity, particularly against K562 and Jurkat cell lines, while showing lower efficacy against MCF-7 cells .
The mechanisms underlying the cytotoxicity of this compound involve several pathways:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound led to an accumulation of cells in the G0/G1 phase, indicating a blockade in cell cycle progression. For instance, K562 cells showed an increase from 40.5% in control to 73.5% in treated samples at the G0/G1 phase .
- Inhibition of Cell Motility : Scratch assays demonstrated that this compound could inhibit the motility of melanoma cells, suggesting its potential role in preventing metastasis .
- Induction of Apoptosis : The observed increase in SubG1 phase cells suggests that this compound may induce apoptosis as part of its mechanism .
Case Studies
A notable study evaluated the antiproliferative effects of various spiro-fused compounds against tumor cell lines, including those derived from this compound. The study reported that certain derivatives exhibited IC50 values as low as 4 µg/mL against K562 cells and highlighted their selectivity over normal peripheral blood mononuclear cells .
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
spiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-4-7-8(10-7)2-1-5-3-6(5)8/h5-7H,1-3H2 |
InChI Key |
YOCFEQVCPZCSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3C1C3)C(O2)C#N |
Origin of Product |
United States |
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